Calcium Silicate

Catalog No.
S572991
CAS No.
1344-95-2
M.F
CaH6O8Si2
M. Wt
230.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium Silicate

CAS Number

1344-95-2

Product Name

Calcium Silicate

IUPAC Name

calcium bis(trihydroxy(oxido)silane)

Molecular Formula

CaH6O8Si2

Molecular Weight

230.29 g/mol

InChI

InChI=1S/Ca.2H3O4Si/c;2*1-5(2,3)4/h;2*1-3H/q+2;2*-1

InChI Key

LECAAGVQUHQAJK-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Solubility in water: poor
0.01%

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2]

The exact mass of the compound Silicic acid, calcium salt is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersolubility in water: poor0.01%. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium silicate (CAS 1344-95-2) is a highly versatile inorganic compound characterized by its low bulk density, high porosity, and exceptional water and oil absorption capacities. Commercially available in amorphous or structured mesoporous forms, it serves as a critical functional material across diverse industrial sectors. In formulation and food sciences, it acts as a premium anticaking agent capable of absorbing up to 2.5 times its weight in moisture, ensuring the flowability of highly hygroscopic powders. In high-temperature industrial applications, molded calcium silicate provides rigid, non-combustible thermal insulation capable of withstanding temperatures up to 1000°C. Furthermore, in the biomedical sector, its inherent bioactivity—driven by the controlled release of calcium and silicon ions—makes it a superior matrix for bone tissue engineering and advanced drug delivery systems. Buyers typically select calcium silicate when baseline materials like standard silica, mineral wool, or basic calcium salts fail to meet specific mechanical, absorptive, or biological performance thresholds [1].

Generic substitution of calcium silicate with standard amorphous silicon dioxide or mineral wool often results in process failures or compromised product lifespans. In powder formulations, while silicon dioxide is a common moisture-absorbing agent, it lacks the extreme water-absorption capacity of calcium silicate, leading to caking in highly deliquescent mixtures under high relative humidity. In industrial insulation, replacing calcium silicate with mineral wool sacrifices critical compressive strength; mineral wool is easily deformed under mechanical stress, which can compromise the insulation jacket on high-temperature piping. In biomedical applications, substituting calcium silicate with pure hydroxyapatite or mesoporous silica delays tissue-implant interaction, as calcium silicate's unique dissolution profile provides the necessary ionic stimuli for rapid in vivo apatite formation and pH-responsive drug release [1].

Superior Moisture Absorption for Anticaking Applications

Calcium silicate exhibits a highly porous structure that allows it to absorb significantly more moisture than standard anticaking alternatives. It is reported to absorb water at up to 2.5 times its own weight, creating a physical barrier that prevents host ingredients from deliquescing. In comparative formulation studies, calcium silicate maintains powder flowability and structural integrity under high relative humidity conditions where standard silicon dioxide fails to prevent caking [1].

Evidence DimensionWater absorption capacity
Target Compound DataAbsorbs up to 2.5x its weight in water
Comparator Or BaselineSilicon dioxide (lower relative absorption capacity, fails at extreme humidity)
Quantified DifferenceCalcium silicate provides superior moisture competition and physical barrier formation in high-humidity environments.
ConditionsPowdered formulations stored at high relative humidity (e.g., >75% RH).

Enables the successful commercial formulation and extended shelf-life of highly hygroscopic active ingredients without clumping.

Mechanical Durability in High-Temperature Insulation

For industrial insulation up to 1000°C, calcium silicate is molded into rigid forms that offer exceptional mechanical stability. While mineral wool provides slightly lower thermal conductivity at lower temperatures, calcium silicate delivers a high compressive strength of approximately 860 kPa (125 PSI). This prevents the deformation and subsequent loss of insulating properties that occur when mineral wool is subjected to mechanical loads or foot traffic in industrial plant environments [1].

Evidence DimensionCompressive strength and deformation resistance
Target Compound Data~860 kPa (125 PSI) compressive strength
Comparator Or BaselineMineral wool (highly compressible, easily deformed under load)
Quantified DifferenceCalcium silicate maintains rigid structural integrity under mechanical load, whereas mineral wool deforms and loses jacket integrity.
ConditionsHigh-temperature industrial piping insulation (up to 1000°C) subject to external mechanical stress.

Reduces maintenance costs and prevents insulation failure caused by mechanical damage in harsh industrial environments.

Accelerated Bioactivity and Apatite Formation in Biomaterials

In biomedical coatings and scaffolds, calcium silicate demonstrates significantly faster in vitro bioactivity compared to pure hydroxyapatite. When immersed in simulated body fluid (SBF), the degradation of calcium silicate releases calcium ions and forms silanol groups, which electrostatically attract ions to rapidly deposit a hydroxyapatite layer within 7 to 14 days. Coatings utilizing a calcium silicate top layer exhibit higher porosity, surface roughness, and faster tissue-implant interactions than monolithic hydroxyapatite coatings[1].

Evidence DimensionIn vitro bioactivity (apatite formation rate)
Target Compound DataRapid hydroxyapatite deposition within 7-14 days in SBF
Comparator Or BaselinePure hydroxyapatite coatings (delayed tissue-implant interaction)
Quantified DifferenceCalcium silicate topcoats promote significantly faster osteoblast-like cell proliferation and biomineralization.
ConditionsImmersion in Simulated Body Fluid (SBF) and in vitro osteoblast cell culture.

Accelerates bone healing and improves the clinical success rate of orthopedic and dental implants by promoting rapid osseointegration.

Enhanced Drug Loading Capacity in Mesoporous Carriers

Mesoporous calcium silicate (MesoCS) serves as an advanced drug delivery vehicle, outperforming standard mesoporous silica. The higher Ca/Si ratio in calcium silicate leads to a higher concentration of active Ca-OH groups compared to Si-OH groups. This facilitates stronger electrostatic interactions with drug molecules (such as those with carboxylic acid groups), resulting in higher drug loading capacities and a sustained, pH-responsive release profile that extends the therapeutic window [1].

Evidence DimensionDrug loading capacity and release kinetics
Target Compound DataHigh loading via Ca-OH electrostatic interactions and pH-responsive release
Comparator Or BaselineMesoporous silica (relies primarily on weaker Si-OH interactions)
Quantified DifferenceMesoCS provides enhanced loading for specific therapeutic molecules and superior pH-triggered release control.
ConditionsLoading of anti-inflammatory or antibiotic agents into mesoporous matrices.

Optimizes the formulation of localized, sustained-release drug delivery systems, particularly in bone infection and regeneration therapies.

High-Humidity Powder Formulation

Calcium silicate is the premier choice as an anticaking agent for highly deliquescent food, pharmaceutical, or agricultural powders, where standard silica cannot absorb sufficient moisture to prevent caking during prolonged storage [1].

Heavy-Duty Industrial Thermal Insulation

Essential for insulating high-temperature piping and vessels (up to 1000°C) in power plants and refineries where the insulation must withstand mechanical stress and foot traffic without crushing, a scenario where mineral wool fails structurally [2].

Bioactive Implant Coatings

The optimal material for the outer layer of bi-layered orthopedic or dental implants, providing the rapid ion release necessary to trigger fast osseointegration and hydroxyapatite deposition, outperforming monolithic hydroxyapatite [3].

Localized Bone-Targeted Drug Delivery

Highly suited for synthesizing mesoporous scaffolds intended for the sustained, pH-responsive release of antibiotics or growth factors directly at bone defect sites, leveraging its superior electrostatic drug-loading capacity compared to mesoporous silica [4].

Physical Description

Dry Powder; Liquid, Other Solid; Other Solid
White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids
White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH]
WHITE POWDER.
White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.)
White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.]

Color/Form

White powder
White, monoclinic crystals
White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

229.9227111 Da

Monoisotopic Mass

229.9227111 Da

Heavy Atom Count

11

Density

2.92 g/cu cm
White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/
2 g/cm³
2.9

Melting Point

1540 °C
1250-1500Â °C
2804 °F

UNII

S4255P4G5M

Related CAS

10101-39-0 (CaH2SiO3[1:1] salt)
13983-17-0 (Ca(SiO3)
10193-36-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 845 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 432 of 845 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 413 of 845 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Calcium Silicate is listed in the OTC Active Ingredient Status Report as an external analgesic and skin protectant.
MEDICATION (VET): ... /IT/ HAS ANTACID & ADSORBENT PROPERTIES SIMILAR TO MAGNESIUM SILICATES.

Mechanism of Action

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent.

Vapor Pressure

0 mmHg (approx)

Pictograms

Irritant

Irritant

Other CAS

1344-95-2
10034-77-2

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation.

Wikipedia

Calcium_silicate

Biological Half Life

The biodurability of various glass fibers, rockwool, and ceramic fibers was examined in rat lungs and compared with natural mineral fibers ... Sized fractions of fibers were instilled intratracheally into Wistar rats ... The half-time of fiber elimination from the lung ranges from about 10 days for wollastonite to more than 300 days for crocidolite. The biodurability of man-made vitreous fibers (MMVF) is between these values and is dependent on the chemical composition of the fibers and the diameter and length distribution ...

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Cosmetics -> Opacifying; Pearlescent; Absorbent; Viscosity controlling; Bulking

Methods of Manufacturing

The refinement of wollastonite ore into high-grade wollastonite was originally done by manual selection at many mines. This process is now performed by screening and magnetic separators, sometimes in combination with flotation and vacuum filtration. Grinding and milling operations can produce variable mesh powders or aggregates.
Occurs naturally in wollastonite as calcium metasilicate; combination of calcium ions (from limestone, dolomite, etc) and silicate ions (from silica).
Commercial calcium silicate sold for industrial use ... is prepared synthetically to control its absorbing power. The usual method of preparation is from lime and diatomaceous earth under carefully controlled conditions.

General Manufacturing Information

Rubber Product Manufacturing
Fabricated Metal Product Manufacturing
Utilities
Paper Manufacturing
Construction
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Food, beverage, and tobacco product manufacturing
Wholesale and Retail Trade
Transportation Equipment Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Paint and Coating Manufacturing
Petroleum Refineries
Silicic acid, calcium salt: ACTIVE
Many different forms of calcium silicate are known. Among most common forms are CaSiO3, Ca2SiO4, and Ca3SiO5. ... Commercial calcium silicate sold for industrial use, such as Micro-cell and Silene, is prepared synthetically to control its absorbing power.
Synthetic wollastonite plays a limited role in the wollastonite industry where purity and performance are required. All known production of synthetic wollastonite is as powder grade.
Wollastonite was named after W.H. Wollaston, an English chemist and mineralogist. Natural wollastonite is an acicular (needle-like) calcium silicate mineral that occurs in triclinic and monoclinic varieties; these varieties are very difficult to distinguish from one another. ... Wollastonite consists of chains of indefinite length containing three Si04 tetrahedra per unit cell. The tetrahedra are joined apex to apex, and one is orientated with an edge parallel to the axis of the chain. These chains are paired; slight offsetting produces the different structural forms of the mineraI. Also within the mineraI structure are calcium atoms, which occur in octahedral coordination and alternate with layers composed of silica atoms between layers of oxygen atoms.
Naturally occurring wollastonite consists almost entirely of alpha-wollastonite. This low temperature form can be converted to the metastable beta-form, pseudowollastonite, by heating to temperatures of about 1120 °C. Pseudowollastonite, however, occurs rarely in pyrometamorphosed rocks. ... Wollastonite occurs in coarse-bladed masses and rarely shows good crystal form. Because of its unique cleavage properties, wollastonite breaks down during crushing and grinding into lath-like or needle-shaped particles (fibers) of varying acicularity. This particle morphology imparts high strength and is therefore of considerable importance in many applications. ... Wollastonite has a theoretical composition of 48.3% CaO and 51.7% Si02, although aluminium, iron, magnesium, manganese, potassium or sodium may partially substitute for calcium.
Varying proportions of CaO and SiO2

Analytic Laboratory Methods

Method: NIOSH 7020, Issue 2; Procedure: flame atomic absorption; Analyte: calcium; Matrix: air; Detection Limit: 0.001 mg/sample. /Calcium and compounds, as Ca/
NIOSH Method: 500. Analyte: Airborne particulate material. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Airborne particulate material/
NIOSH Method: 600. Analyte: Mass of respirable dust fraction. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Mass of respirable dust fraction/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of calcium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 422.7 nm, the detection limit is 0.0031mg/l, with a sensitivity of 0.08 mg/l, at an optimum concentration range of 0.2-20 mg/l. /Calcium/
For more Analytic Laboratory Methods (Complete) data for Calcium silicate (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Interactions

The aim of this work was to compare the influence of amosite-asbestos and wollastonite fibrous dusts combined with cigarette smoke on chosen cytotoxic parameters of bronchoalveolar lavage fluid (BALF) in rats. Fisher 344 rats inhaled wollastonite or amosite fibrous dusts (60 or 30 mg/cu m air) one hour every two days combined with daily breathing of diluted mainstream tobacco smoke (30 mg of TPM/cu m air). The experiment lasted 6 months. After sacrificing the animals bronchoalveolar lavage (BAL) was performed and the viability and phagocytic activity of alveolar macrophages (AM), lactate dehydrogenase (LDH) and alkaline phosphatase activity (in the cell-free BALF), acid phosphatase (ACP) and cathepsin D activity (in cell-free BALF and BAL cell suspension) were examined. Exposure to amosite without tobacco smoke significantly decreased the viability of AM and increased the cathepsin D activity in BAL cells. Exposure to wollastonite significantly increased only the cathepsin D activity in BAL cells. Smoking significantly depressed the phagocytic activity of AM and amplified the amosite-induced increase of lysosomal enzyme activities - especially the activity of cathepsin D in BAL cells.

Dates

Last modified: 08-15-2023

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